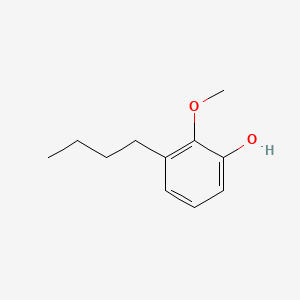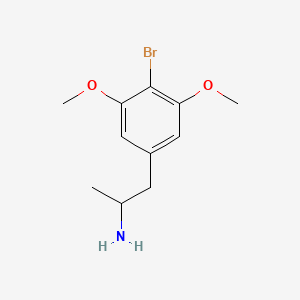
4-Bromo-3,5-dimethoxyamphetamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,5-dimethoxyamphetamine is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin. In his book PiHKAL, the dosage range is listed as 4–10 mg and the duration is listed as 8–12 hours. It produces analgesia, numbness, and reduction of physical feeling .
Vorbereitungsmethoden
The synthesis of 4-Bromo-3,5-dimethoxyamphetamine typically involves the bromination of 3,5-dimethoxyamphetamine. The reaction conditions often include the use of bromine in an organic solvent such as dichloromethane. The reaction is carried out at low temperatures to control the rate of bromination and to ensure the selective substitution at the 4-position .
Industrial production methods for this compound are not well-documented due to its status as a lesser-known psychedelic drug. the general principles of organic synthesis and bromination reactions would apply.
Analyse Chemischer Reaktionen
4-Bromo-3,5-dimethoxyamphetamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically the corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride. The major products are the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,5-dimethoxyamphetamine has been studied for its effects on the central nervous system. It has been used in research to understand the mechanisms of psychedelic drugs and their impact on brain function. Studies have shown that it can produce alterations in perception, mood, and cognition, making it a valuable tool for studying the neurochemical basis of these effects .
Its structure can serve as a template for the development of new therapeutic agents targeting specific neurotransmitter systems .
Wirkmechanismus
The mechanism of action of 4-Bromo-3,5-dimethoxyamphetamine involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, which is known to play a key role in the effects of psychedelic drugs. The activation of this receptor leads to changes in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, resulting in the characteristic effects of the compound .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-3,5-dimethoxyamphetamine is structurally similar to other substituted amphetamines, such as:
2,5-Dimethoxy-4-bromoamphetamine (DOB): This compound also has psychedelic properties and acts as a 5-HT2A receptor agonist.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Similar to DOB, DOI is a potent psychedelic and has a similar mechanism of action.
2,5-Dimethoxy-4-chloroamphetamine (DOC): This compound is another psychedelic amphetamine with similar effects and receptor interactions
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological properties and potency.
Eigenschaften
CAS-Nummer |
32156-34-6 |
|---|---|
Molekularformel |
C11H16BrNO2 |
Molekulargewicht |
274.15 g/mol |
IUPAC-Name |
1-(4-bromo-3,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-9(14-2)11(12)10(6-8)15-3/h5-7H,4,13H2,1-3H3 |
InChI-Schlüssel |
FAVLJTSHWBEOMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=C(C(=C1)OC)Br)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



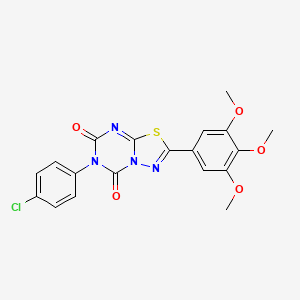

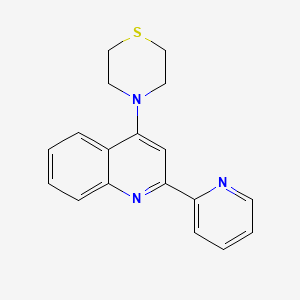
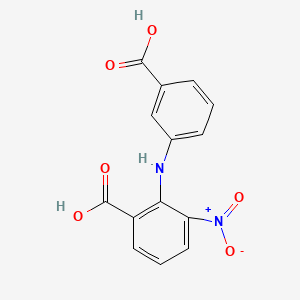

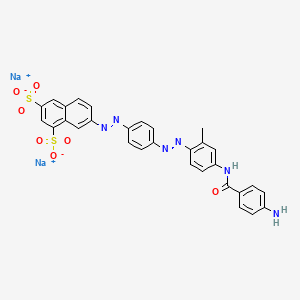
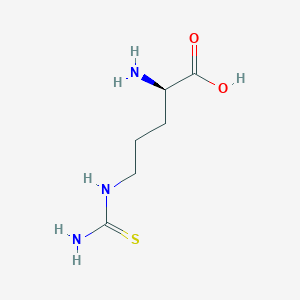
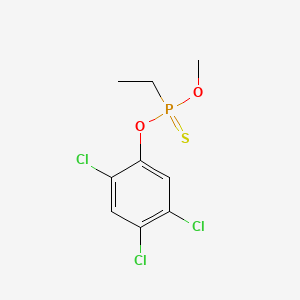
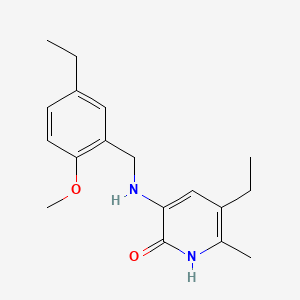
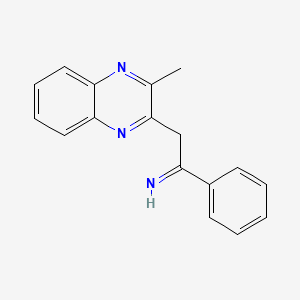
![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
